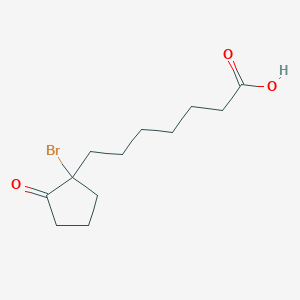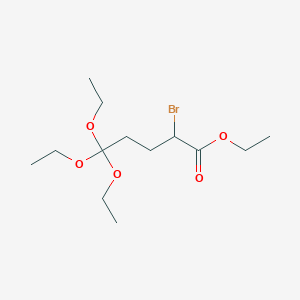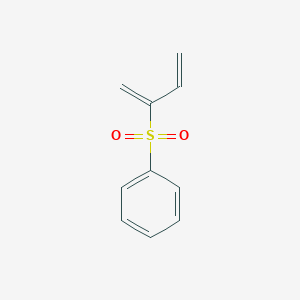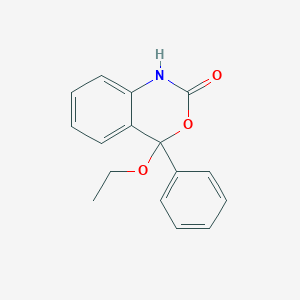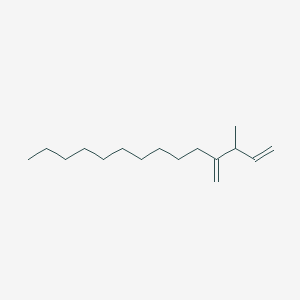
3-Methyl-4-methylidenetetradec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-methylidenetetradec-1-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond and two methyl groups attached to the chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylidenetetradec-1-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions, where a suitable alkene precursor is reacted with a methylating agent under specific conditions. For example, the reaction of 3-methyl-1-tetradecene with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkenylation processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-methylidenetetradec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Methyl-4-methylidenetetradec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-methylidenetetradec-1-ene involves its interaction with molecular targets through its double bond and methyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron density around the double bond and the steric effects of the methyl groups.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-tetradecene: Similar structure but lacks the additional methylidene group.
4-Methyl-1-tetradecene: Similar structure but with the methyl group at a different position.
Tetradec-1-ene: A simpler alkene without any methyl substitutions.
Uniqueness
3-Methyl-4-methylidenetetradec-1-ene is unique due to the presence of both a double bond and two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
115147-04-1 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
3-methyl-4-methylidenetetradec-1-ene |
InChI |
InChI=1S/C16H30/c1-5-7-8-9-10-11-12-13-14-16(4)15(3)6-2/h6,15H,2,4-5,7-14H2,1,3H3 |
InChI Key |
QXBXGRYABGSYLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=C)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


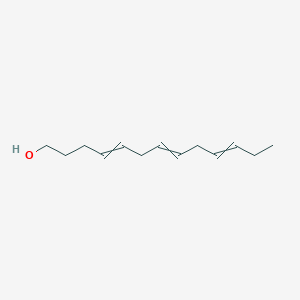
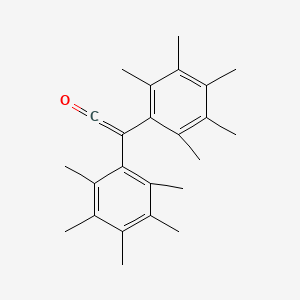
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
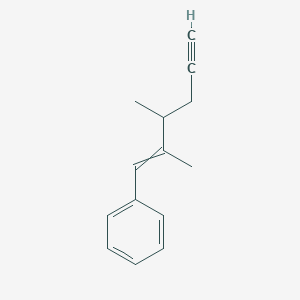
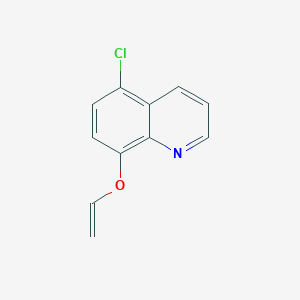
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)
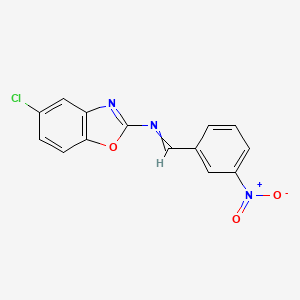
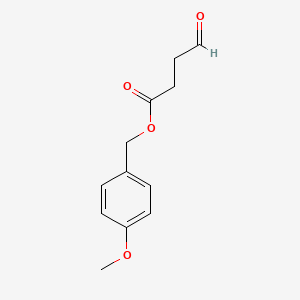
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
